6-bromo-1a-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]-1-[(4-fluorophenyl)carbonyl]-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
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Overview
Description
6-bromo-1a-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]-1-[(4-fluorophenyl)carbonyl]-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one is a complex organic compound with a unique structure that includes bromine, fluorine, and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1a-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]-1-[(4-fluorophenyl)carbonyl]-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one involves multiple steps, starting with the preparation of the chromenone core. The reaction conditions typically include the use of brominating agents, such as N-bromosuccinimide (NBS), and fluorinating agents, such as 4-fluorobenzoyl chloride. The reactions are carried out under controlled temperatures and inert atmospheres to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1a-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]-1-[(4-fluorophenyl)carbonyl]-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
6-bromo-1a-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]-1-[(4-fluorophenyl)carbonyl]-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may have potential as a probe for studying biological processes due to its unique structure and reactivity.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-bromo-1a-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]-1-[(4-fluorophenyl)carbonyl]-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-oxo-2H-chromen-3-yl derivatives: These compounds share the chromenone core and bromine substitution, making them structurally similar.
4-fluorophenylcarbonyl derivatives: Compounds with the 4-fluorophenylcarbonyl group are also similar due to the presence of the fluorine atom and carbonyl functionality.
Uniqueness
What sets 6-bromo-1a-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]-1-[(4-fluorophenyl)carbonyl]-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one apart is its unique combination of functional groups and the cyclopropa[c]chromen-2(1H)-one structure. This unique structure may confer specific reactivity and biological activity that is not observed in other similar compounds.
Properties
Molecular Formula |
C28H15Br2FO6 |
---|---|
Molecular Weight |
626.2 g/mol |
IUPAC Name |
6-bromo-1a-(6-bromo-2-oxochromene-3-carbonyl)-1-(4-fluorobenzoyl)-1-methyl-7bH-cyclopropa[c]chromen-2-one |
InChI |
InChI=1S/C28H15Br2FO6/c1-27(23(32)13-2-6-17(31)7-3-13)22-18-12-16(30)5-9-21(18)37-26(35)28(22,27)24(33)19-11-14-10-15(29)4-8-20(14)36-25(19)34/h2-12,22H,1H3 |
InChI Key |
RYBLIVYAASQENC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1(C(=O)OC3=C2C=C(C=C3)Br)C(=O)C4=CC5=C(C=CC(=C5)Br)OC4=O)C(=O)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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